molecular formula C11H12O4 B050177 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid CAS No. 77269-66-0

3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Cat. No. B050177
CAS RN: 77269-66-0
M. Wt: 208.21 g/mol
InChI Key: DBXAHUCZEXVUKS-UHFFFAOYSA-N
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Description

  • Introduction : Amino acids and their derivatives, including those with modifications like the tetrazolyl group or spin labels, are significant in medicinal chemistry due to their biological relevance and potential as drug candidates. These derivatives exhibit unique properties that make them suitable for various applications, including drug design.

  • Synthesis Analysis :

    • Tetrazolyl analogues and derivatives of amino acids can be synthesized with high metabolic stability and the ability to penetrate biological membranes, suggesting a methodology that might be applicable to the synthesis of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives (Popova & Trifonov, 2015).
  • Molecular Structure Analysis :

    • The incorporation of spin label probes like TOAC into peptides, including amino acids, aids in analyzing backbone dynamics and secondary structures, which is crucial for understanding the structural aspects of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" (Schreier et al., 2012).
  • Chemical Reactions and Properties :

    • The reactivity of amino acids with tetrazolyl groups towards forming strong hydrogen bonds and their behavior as acids and bases highlight the potential chemical reactions and properties of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives, which could exhibit similar reactivity patterns (Popova & Trifonov, 2015).
  • Physical Properties Analysis :

    • Understanding the physical properties, such as solubility, stability, and membrane permeability, is essential for amino acid derivatives, especially when considering their pharmaceutical applications. The studies on tetrazolyl derivatives provide a basis for predicting the physical properties of "(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid" derivatives.
  • Chemical Properties Analysis :

    • The chemical properties, such as reactivity with other compounds, potential for forming various derivatives, and participation in peptide bonding, can be inferred from the synthesis and application of amino acids with special functional groups like tetrazolyl and spin labels.

Scientific Research Applications

Summary of the Application

This compound has been synthesized and studied for its potential pharmacological activities. It is a type of chalcone, a class of polyphenolic compounds that possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .

Methods of Application or Experimental Procedures

The synthesis of this compound was realized by a cascade reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone to give the compound, and then a Claisen–Schmidt reaction was made between the compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Results or Outcomes

The structure of the target compound was established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1H and 13C-NMR .

2. Design and Synthesis of 1-benzo[1,3]dioxol-5-yl-indoles

Summary of the Application

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Methods of Application or Experimental Procedures

These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Results or Outcomes

A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

3. Synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Summary of the Application

This compound is a type of chalcone, a class of polyphenolic compounds that possess a wide range of pharmacological activities .

Methods of Application or Experimental Procedures

The synthesis of this compound involves a Claisen–Schmidt reaction between the compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Results or Outcomes

The structure of the target compound was established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1H and 13C-NMR .

4. Synthesis of 3-{2H-1,3-benzodioxol-5-yl(carboxy)methylamino}propanoic acid

Summary of the Application

This compound is a type of amino acid derivative that could have potential applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of this compound involves a series of reactions, including the formation of a carboxylic acid group and an amine group .

Results or Outcomes

The structure of the target compound was established by various spectroscopic techniques .

5. Synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Summary of the Application

This compound is a type of chalcone, a class of polyphenolic compounds that possess a wide range of pharmacological activities .

Methods of Application or Experimental Procedures

The synthesis of this compound involves a Claisen–Schmidt reaction between the compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Results or Outcomes

The structure of the target compound was established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1H and 13C-NMR .

6. Synthesis of 3-{2H-1,3-benzodioxol-5-yl(carboxy)methylamino}propanoic acid

Summary of the Application

This compound is a type of amino acid derivative that could have potential applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of this compound involves a series of reactions, including the formation of a carboxylic acid group and an amine group .

Results or Outcomes

The structure of the target compound was established by various spectroscopic techniques .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXAHUCZEXVUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599090
Record name 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

CAS RN

77269-66-0
Record name 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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